
5,5'-(Ethene-1,2-diyl)diisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethene-1,2-diyl)diisophthalic acid is an organic compound with the molecular formula C18H12O8 and a molecular weight of 356.28 g/mol . It is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide . This compound is primarily used as an additive in coatings and plastics to enhance their hardness, wear resistance, and weather resistance .
Métodos De Preparación
The synthesis of 5,5’-(Ethene-1,2-diyl)diisophthalic acid can be achieved through the condensation reaction of isophthalic acid and ethylenediamine . The reaction involves mixing isophthalic acid and ethylenediamine at high temperatures, followed by acid catalysis or solvothermal methods to induce cyclization . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
5,5’-(Ethene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,5’-(Ethene-1,2-diyl)diisophthalic acid has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is used in the development of porous materials for drug delivery systems and biosensors.
Medicine: Research is ongoing to explore its potential use in medical imaging and targeted drug delivery.
Mecanismo De Acción
The mechanism of action of 5,5’-(Ethene-1,2-diyl)diisophthalic acid involves its interaction with metal ions to form coordination polymers and MOFs . These interactions are facilitated by the carboxylate groups on the compound, which act as ligands to coordinate with metal ions . The resulting structures exhibit unique properties such as high surface area, porosity, and stability, making them suitable for various applications .
Comparación Con Compuestos Similares
5,5’-(Ethene-1,2-diyl)diisophthalic acid is similar to other compounds such as:
5,5’-(Ethane-1,2-diyl)diisophthalic acid: This compound has a similar structure but with an ethane linker instead of an ethene linker.
5,5’-(Ethyne-1,2-diyl)diisophthalic acid: This compound has an ethyne linker, which introduces rigidity and affects the overall properties of the resulting coordination polymers.
The uniqueness of 5,5’-(Ethene-1,2-diyl)diisophthalic acid lies in its ability to form stable and porous coordination polymers with specific metal ions, making it highly valuable for applications in MOFs and related materials .
Propiedades
Fórmula molecular |
C18H12O8 |
|---|---|
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
5-[2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
VVBXPIRCGICDRY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


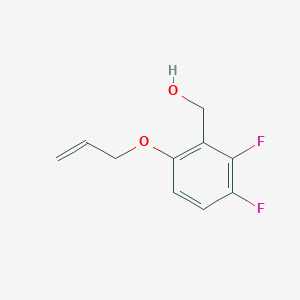

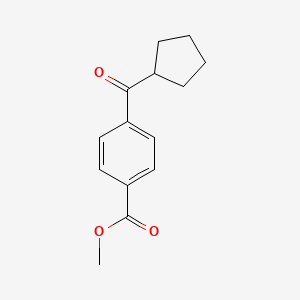
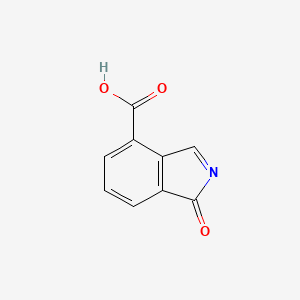
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
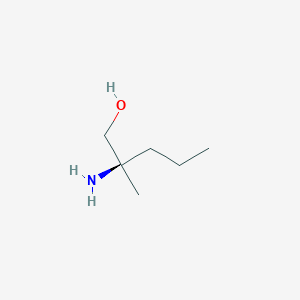
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
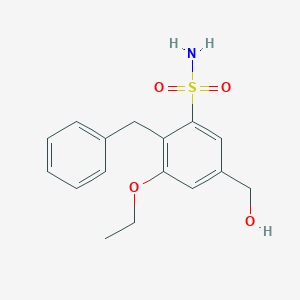
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
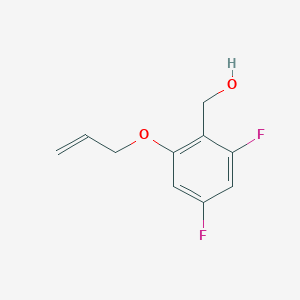
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
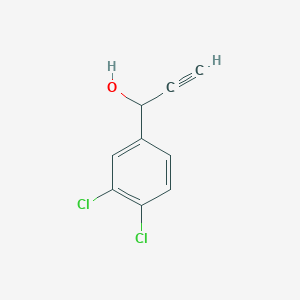

![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
